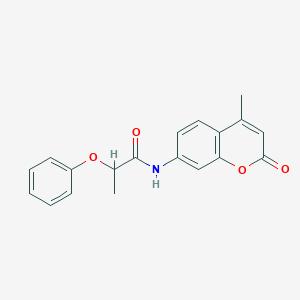
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BHMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BHMP is a pyrrole derivative that exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer. 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one also inhibits the activity of Akt, a protein kinase that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects:
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one exhibits biochemical and physiological effects that are relevant to its therapeutic potential. Studies have shown that 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one also induces apoptosis in cancer cells and inhibits the growth of tumors. Additionally, 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the growth of gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is also relatively easy to synthesize and purify. However, the limitations of using 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its low yield and the fact that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate the potential of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-hydroxy-4-(4-butoxybenzoyl)-1-(2-morpholinoethyl)-5-(3-pyridyl)-1H-pyrrole-2,5-dione with sodium borohydride in the presence of acetic acid. The resulting product is then purified using column chromatography. The yield of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is approximately 50%.
Aplicaciones Científicas De Investigación
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one exhibits anti-bacterial activity by inhibiting the growth of gram-positive and gram-negative bacteria.
Propiedades
Nombre del producto |
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C26H31N3O5 |
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H31N3O5/c1-2-3-15-34-21-8-6-19(7-9-21)24(30)22-23(20-5-4-10-27-18-20)29(26(32)25(22)31)12-11-28-13-16-33-17-14-28/h4-10,18,23,30H,2-3,11-17H2,1H3/b24-22- |
Clave InChI |
ATPCFVPTAAUXRO-GYHWCHFESA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)/O |
SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)

![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)

![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)

![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)


![Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B265894.png)